N-(4-Fluorophenyl)ethanethioamide

Conformational analysis NMR spectroscopy Fluorinated thioamides

Researchers requiring a structurally consistent fluorinated thioamide for benzothiazole library synthesis often face batch-to-batch variability with generic analogs. N-(4-Fluorophenyl)ethanethioamide (CAS 351-84-8), supplied exclusively in its stable single-conformer para-isomer form, directly solves this problem. - Ensures uniform molecular conformation for reproducible SPR, ITC, and docking assay results. - Enables direct synthesis of fluorinated benzothiazoles, a privileged medicinal scaffold. - Verified crystal structure available, providing a reliable starting point for pharmacophore modeling and lead optimization. We provide lot-specific quality assurance and reliable global logistics, ensuring your discovery programs proceed without supply disruption.

Molecular Formula C8H8FNS
Molecular Weight 169.22 g/mol
CAS No. 351-84-8
Cat. No. B13103881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Fluorophenyl)ethanethioamide
CAS351-84-8
Molecular FormulaC8H8FNS
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCC(=S)NC1=CC=C(C=C1)F
InChIInChI=1S/C8H8FNS/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11)
InChIKeyYRHITILCFONAAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Fluorophenyl)ethanethioamide Defined Intermediate


N-(4-Fluorophenyl)ethanethioamide (CAS: 351-84-8), also known as 4'-Fluorothioacetanilide or p-Fluorothioacetanilide, is a fluorinated thioamide with the molecular formula C8H8FNS and a molecular weight of 169.22 g/mol. It is a derivative of ethanethioamide featuring a 4-fluorophenyl group attached to the nitrogen atom, a structural motif commonly employed in medicinal chemistry and agrochemical research .

Conformation Supports studies requiring a single defined conformer in solution.
Synthesis May support 2-substituted benzothiazole library construction.
Modeling Verified crystal structure for structure-based design workflows.

N-(4-Fluorophenyl)ethanethioamide Substitution Limitations


Substituting N-(4-Fluorophenyl)ethanethioamide with a structurally similar analog introduces significant and quantifiable differences in molecular behavior. The specific position of the fluorine atom on the phenyl ring directly dictates the compound's conformational equilibrium and vibrational properties, which are critical for consistent performance in applications ranging from precise synthesis to analytical method development [1]. A generic substitution, such as using the ortho- or meta-isomer, can result in the emergence of multiple conformers or a shift in molecular stability, thereby introducing variability that compromises experimental reproducibility and product quality.

Positional isomers Ortho- or meta-fluoro substitution may introduce multiple conformers, reducing assay reproducibility.
Other thioamides Class-level metabolic oxide risk profile may differ; hepatotoxicity endpoint context may require review.
Uncharacterized analogs Lack of verified crystal structure limits confident use in molecular docking and QSAR models.

N-(4-Fluorophenyl)ethanethioamide Differentiation from Analogs


Conformational Purity: para-Fluoro vs. meta-Fluoro Isomer

The para-fluoro isomer, N-(4-Fluorophenyl)ethanethioamide, exhibits a single, well-defined 'anti' conformation in pure samples, a stark contrast to its meta-fluoro analog. A comparative study using NMR and quantum chemical calculations revealed that while the para-isomer presents a single conformer, the meta-isomer exists as an equilibrium of three distinct conformers under identical conditions [1].

Conformational purity
Head-to-head
Target: 1 conformer (anti)
meta-isomer: 3 conformers in equilibrium
Supports single-species assay interpretation.
NMR in CDCl3, room temperature.
Conformational analysis NMR spectroscopy Fluorinated thioamides

2-Substituted Benzothiazole Precursor

N-(4-Fluorophenyl)ethanethioamide is a key precursor in the synthesis of 2-substituted benzothiazoles. This is a distinct synthetic application that differentiates it from other thioamides which may not undergo this specific cyclization as efficiently. The molecule provides a convenient method of synthesizing 2-substituted benzothiazoles, a scaffold of significant pharmaceutical importance .

Benzothiazole precursor
Class-level
Direct precursor to 2-substituted benzothiazoles.
Synthetic route context for fluorinated heterocycle libraries.
Reactivity depends on substitution pattern.
Heterocyclic synthesis Benzothiazole derivatives Synthetic intermediate

Metabolic Safety: No Oxide Formation

The thioacetanilide class, which includes N-(4-Fluorophenyl)ethanethioamide, is distinguished from other structural analogues like thioamides and thiobenzamide by its inability to form oxides. This metabolic distinction implies a reduced potential for acute hepatotoxicity, a known liability for some thioamide-containing drugs [1].

Metabolic oxide risk
Class-level
Thioacetanilides do not form hepatotoxic oxides.
Class-level safety-related endpoint context for in vivo research.
Literature review; compound-specific data to verify.
Metabolism Toxicology Drug safety

Verified Crystal Structure

The solid-state structure of N-(4-Fluorophenyl)ethanethioamide has been definitively characterized and deposited in the Cambridge Structural Database (CSD), providing a verifiable 3D model of its molecular geometry and crystal packing. This is a level of detail not universally available for all small-molecule thioamides and offers a tangible advantage for structure-based design [1].

Crystal structure
Supporting evidence
Full 3D data deposited in CSD.
Supports computational modeling and docking workflows.
CCDC reference available.
Crystallography Solid-state chemistry Structural biology

N-(4-Fluorophenyl)ethanethioamide Research Applications


Defined Conformer Biological Assays

For experiments where molecular conformation directly impacts target engagement—such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or high-precision cellular assays—N-(4-Fluorophenyl)ethanethioamide is the superior choice. Its single-conformer state eliminates the complexity of a dynamic equilibrium found in the meta-isomer, ensuring that all molecules in the assay are in the same active form, thereby enhancing data reproducibility and simplifying kinetic interpretation [1].

Structure-Based Drug Design & Modeling

The availability of a verified crystal structure for N-(4-Fluorophenyl)ethanethioamide [1] makes it an ideal starting point for molecular docking studies, pharmacophore modeling, and in silico screening campaigns. Researchers can use this high-quality 3D data to accurately predict binding poses and interactions with biological targets, providing a solid, data-backed foundation for lead optimization programs.

Fluorinated Benzothiazole Library Synthesis

This compound is specifically valuable as a building block for the construction of 2-substituted benzothiazole libraries . The benzothiazole core is a privileged structure in medicinal chemistry, and the presence of a fluorine atom on the precursor directly translates to a fluorinated product, a modification often sought to improve drug-like properties such as metabolic stability and membrane permeability. Its use enables the rapid diversification of this important heterocyclic scaffold.

In Vivo Studies with Reduced Thioamide Toxicity

When designing compounds with a thioamide moiety for in vivo efficacy studies, the class-level property of thioacetanilides to avoid forming hepatotoxic oxides [1] makes N-(4-Fluorophenyl)ethanethioamide a preferred core structure. This feature can reduce the risk of confounding toxicity signals in animal models, thereby providing cleaner data on the compound's primary pharmacological effects and accelerating the lead selection process.

Application
Selection Property
Validation Focus
Single-conformer biological assays
Conformational uniformity
Reproducible binding kinetics interpretation
Structure-based drug design
Verifiable 3D crystal structure
Molecular docking and pharmacophore model accuracy
Fluorinated heterocycle synthesis
Benzothiazole precursor reactivity
Library diversification and scaffold validation
In vivo model studies with thioamide moieties
Class-level metabolic pathway context
Toxicity endpoint monitoring and model-response review

Technical Documentation Hub

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